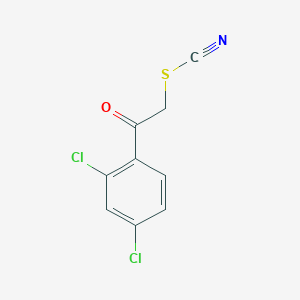

2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate

Übersicht

Beschreibung

The compound 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate is a chemical of interest due to its potential applications and structural properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some aspects of the compound . For instance, papers discuss related chlorophenyl compounds and their synthesis, molecular structure, and reactivity, which can be relevant when considering the synthesis and properties of 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate.

Synthesis Analysis

The synthesis of related chlorophenyl compounds typically involves the reaction of chlorophenacyl bromide with various acids or nucleophiles in the presence of a base such as potassium or sodium carbonate in a DMF medium at room temperature . This method could potentially be adapted for the synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate by using appropriate starting materials and conditions tailored to introduce the thiocyanate group.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as IR and single-crystal X-ray diffraction studies . These methods could be employed to determine the molecular structure of 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate, ensuring the correct formation of the compound and providing detailed geometric parameters.

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds towards nucleophiles has been studied, showing that they can undergo various nucleophilic addition reactions . This suggests that 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate may also exhibit interesting reactivity patterns, which could be explored to synthesize novel derivatives or to understand its behavior in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds, such as their acid dissociation constants and antimicrobial activity, have been characterized using techniques like potentiometric titration and antimicrobial assays . Similar studies could be conducted on 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate to determine its properties, which could be crucial for its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

-

- The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

- Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Safety And Hazards

Eigenschaften

IUPAC Name |

[2-(2,4-dichlorophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NOS/c10-6-1-2-7(8(11)3-6)9(13)4-14-5-12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNNFKLKIQXPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559802 | |

| Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |

CAS RN |

125488-14-4 | |

| Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

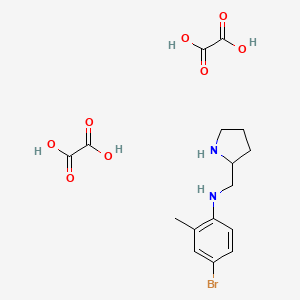

![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)

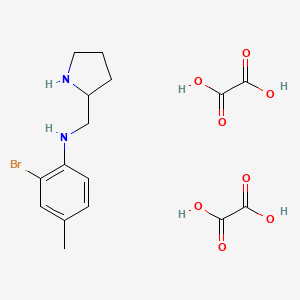

![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)

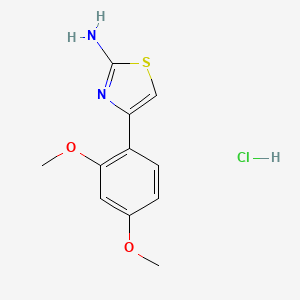

![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1286343.png)